PD98059 PD98059 2-(2-amino-3-methoxyphenyl)chromen-4-one is a member of the class of monomethoxyflavones that is 3'-methoxyflavone bearing an additional amino substituent at position 2'. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor and a geroprotector. It is a monomethoxyflavone and an aromatic amine.
PD-98059 is an inhibitor of MAP-kinase kinase activation.
2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one is a natural product found in Pestalotiopsis neglecta with data available.
MEK Inhibitor PD-98059 is a cell-permeable, selective mitogen-activated protein (MAP) kinase inhibitor which exhibits activity through the inhibition of the phosphorylation and activation of MAP kinase. (NCI)
Brand Name: Vulcanchem
CAS No.: 167869-21-8
VCID: VC0548764
InChI: InChI=1S/C16H13NO3/c1-19-14-8-4-6-11(16(14)17)15-9-12(18)10-5-2-3-7-13(10)20-15/h2-9H,17H2,1H3
SMILES: COC1=CC=CC(=C1N)C2=CC(=O)C3=CC=CC=C3O2
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol

PD98059

CAS No.: 167869-21-8

Cat. No.: VC0548764

Molecular Formula: C16H13NO3

Molecular Weight: 267.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PD98059 - 167869-21-8

Specification

Description 2-(2-amino-3-methoxyphenyl)chromen-4-one is a member of the class of monomethoxyflavones that is 3'-methoxyflavone bearing an additional amino substituent at position 2'. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor and a geroprotector. It is a monomethoxyflavone and an aromatic amine.
PD-98059 is an inhibitor of MAP-kinase kinase activation.
2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one is a natural product found in Pestalotiopsis neglecta with data available.
MEK Inhibitor PD-98059 is a cell-permeable, selective mitogen-activated protein (MAP) kinase inhibitor which exhibits activity through the inhibition of the phosphorylation and activation of MAP kinase. (NCI)
CAS No. 167869-21-8
Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
IUPAC Name 2-(2-amino-3-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C16H13NO3/c1-19-14-8-4-6-11(16(14)17)15-9-12(18)10-5-2-3-7-13(10)20-15/h2-9H,17H2,1H3
Standard InChI Key QFWCYNPOPKQOKV-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1N)C2=CC(=O)C3=CC=CC=C3O2
Canonical SMILES COC1=CC=CC(=C1N)C2=CC(=O)C3=CC=CC=C3O2
Appearance Solid powder

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